molecular formula C11H9N3O5S B4738010 ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate

ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate

Cat. No.: B4738010
M. Wt: 295.27 g/mol
InChI Key: NZILSSCNFHBUCO-UHFFFAOYSA-N
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Description

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C11H9N3O5S and a molecular weight of 295.27 g/mol This compound is characterized by the presence of a benzothiazole ring substituted with a nitro group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate typically involves the condensation of 2-aminobenzenethiol with ethyl oxalyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl (6-amino-1,3-benzothiazol-2-yl)aminoacetate, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate can be compared with other benzothiazole derivatives, such as:

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c1-2-19-10(16)9(15)13-11-12-7-4-3-6(14(17)18)5-8(7)20-11/h3-5H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILSSCNFHBUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate
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ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate

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